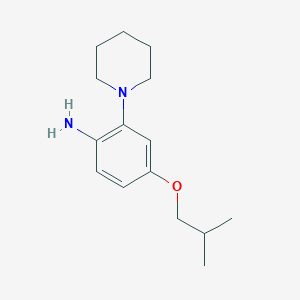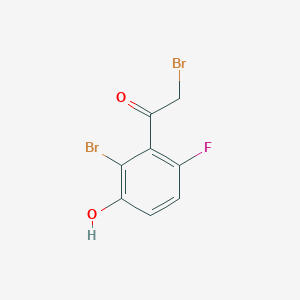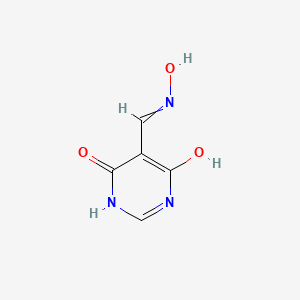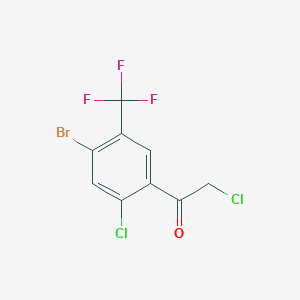
Fmoc-l-buthioninesulfoximine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-l-buthioninesulfoximine is a biochemical compound used primarily in proteomics research. It is a derivative of l-buthionine sulfoximine, which is known for its role as an inhibitor of γ-glutamylcysteine synthetase, an enzyme crucial for glutathione biosynthesis . The compound has a molecular formula of C23H28N2O5S and a molecular weight of 444.54 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-l-buthioninesulfoximine typically involves the protection of the amino group of l-buthionine sulfoximine with a fluorenylmethyloxycarbonyl (Fmoc) group. This process is carried out under specific reaction conditions to ensure the stability and purity of the final product . The reaction conditions often include the use of organic solvents and controlled temperatures to facilitate the protection reaction.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to meet commercial demands. These methods involve the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Fmoc-l-buthioninesulfoximine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different research applications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific pH levels, temperatures, and solvents to achieve the desired chemical transformations .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce sulfoxides, while reduction reactions may yield sulfides .
Wissenschaftliche Forschungsanwendungen
Fmoc-l-buthioninesulfoximine has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is employed in studies involving enzyme inhibition and protein modification . In medicine, this compound is investigated for its potential role in cancer therapy due to its ability to sensitize cancer cells to chemotherapeutic agents . Additionally, it is used in the industry for the development of novel drug delivery systems and materials .
Wirkmechanismus
The mechanism of action of Fmoc-l-buthioninesulfoximine involves the inhibition of γ-glutamylcysteine synthetase, leading to a decrease in glutathione levels within cells . This inhibition results in increased oxidative stress and apoptosis in cancer cells, making it a potential adjuvant in cancer therapy . The molecular targets and pathways involved include the glutathione biosynthesis pathway and the regulation of reactive oxygen species (ROS) levels .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Fmoc-l-buthioninesulfoximine include l-buthionine sulfoximine, methionine sulfoximine, and other sulfoximine derivatives .
Uniqueness: What sets this compound apart from other similar compounds is its Fmoc protection group, which enhances its stability and makes it suitable for use in solid-phase peptide synthesis . This unique feature allows for more efficient and precise modifications in proteomics research .
Eigenschaften
Molekularformel |
C23H28N2O5S |
|---|---|
Molekulargewicht |
444.5 g/mol |
IUPAC-Name |
(2S)-4-(butylsulfonimidoyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C23H28N2O5S/c1-2-3-13-31(24,29)14-12-21(22(26)27)25-23(28)30-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21,24H,2-3,12-15H2,1H3,(H,25,28)(H,26,27)/t21-,31?/m0/s1 |
InChI-Schlüssel |
CXROORFJJGVDFQ-FEAGIOCNSA-N |
Isomerische SMILES |
CCCCS(=N)(=O)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Kanonische SMILES |
CCCCS(=N)(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4'-Methyl-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13719417.png)






